

Stability and Storage of Ethyl trans-4-bromocinnamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl trans-4-bromocinnamate*

Cat. No.: *B151989*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for **Ethyl trans-4-bromocinnamate**. The information is compiled from publicly available safety data sheets, and scientific literature on the stability of cinnamic acid esters. This document is intended to serve as a valuable resource for professionals working with this compound in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Ethyl trans-4-bromocinnamate** is presented in Table 1. Understanding these properties is fundamental to its handling, storage, and the design of stability studies.

Table 1: Chemical and Physical Properties of **Ethyl trans-4-bromocinnamate**

Property	Value
Molecular Formula	C ₁₁ H ₁₁ BrO ₂
Molecular Weight	255.11 g/mol
Appearance	Clear yellow liquid
Boiling Point	180 °C at 18 mmHg
Density	1.359 g/mL at 25 °C
Refractive Index	n _{20/D} 1.596
Flash Point	113 °C (closed cup) [1]
CAS Number	24393-53-1 [2] [3]

Recommended Storage Conditions

To ensure the integrity and stability of **Ethyl trans-4-bromocinnamate**, it is crucial to adhere to the recommended storage conditions. These recommendations are based on information from various chemical suppliers and safety data sheets.

Table 2: Recommended Storage Conditions for **Ethyl trans-4-bromocinnamate**

Parameter	Recommendation	Source
Temperature	2-8°C [1]	Sigma-Aldrich
Ambient temperatures	Guidechem [3]	
Refrigerator (+4°C)	-	
Atmosphere	Store in a well-ventilated place. [3]	Guidechem
Container	Keep container tightly closed. [3]	Guidechem
Other	Combustible Solid. [1]	Sigma-Aldrich

It is advisable to store **Ethyl trans-4-bromocinnamate** in a refrigerator at 2-8°C to minimize potential degradation. The area should be well-ventilated, and the container must be sealed tightly to prevent exposure to moisture and atmospheric contaminants.

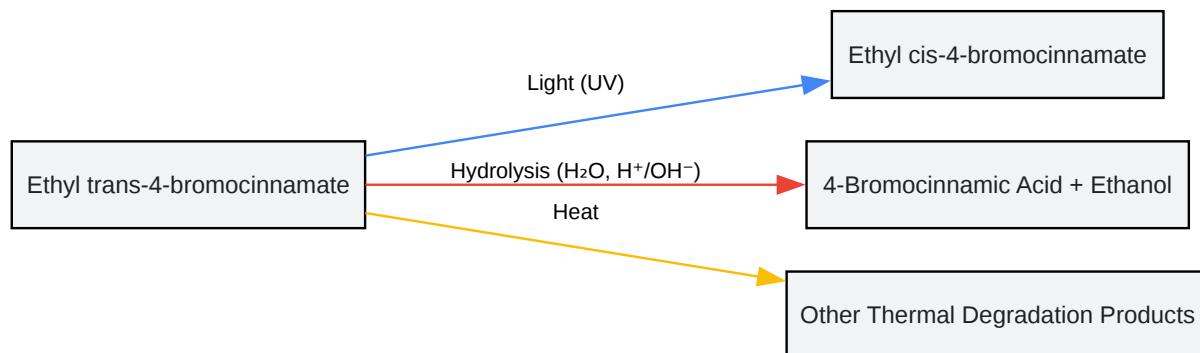
Stability Profile

The stability of **Ethyl trans-4-bromocinnamate** is influenced by several environmental factors, including light, temperature, and humidity (which can lead to hydrolysis). While specific quantitative stability data for this exact compound is limited in publicly accessible literature, its stability profile can be inferred from studies on related cinnamic acid esters.

Photostability

Cinnamate esters are known to be sensitive to light. The primary photochemical reaction for trans-cinnamates is isomerization to the cis-isomer. This process can alter the biological activity and physical properties of the compound. While the quantum yield for the trans to cis isomerization of the parent ethyl cinnamate in ethanol is reported to be 0.26, the specific value for the 4-bromo substituted derivative is not readily available.^[4] It is expected that the bromo-substituent may influence the photostability.

Hydrolytic Stability


The ester functional group in **Ethyl trans-4-bromocinnamate** is susceptible to hydrolysis, which involves the cleavage of the ester bond to form 4-bromocinnamic acid and ethanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. Studies on the alkaline hydrolysis of ethyl cinnamate in various solvent mixtures have shown that the reaction rate is influenced by the polarity of the medium.^[5]

Thermal Stability

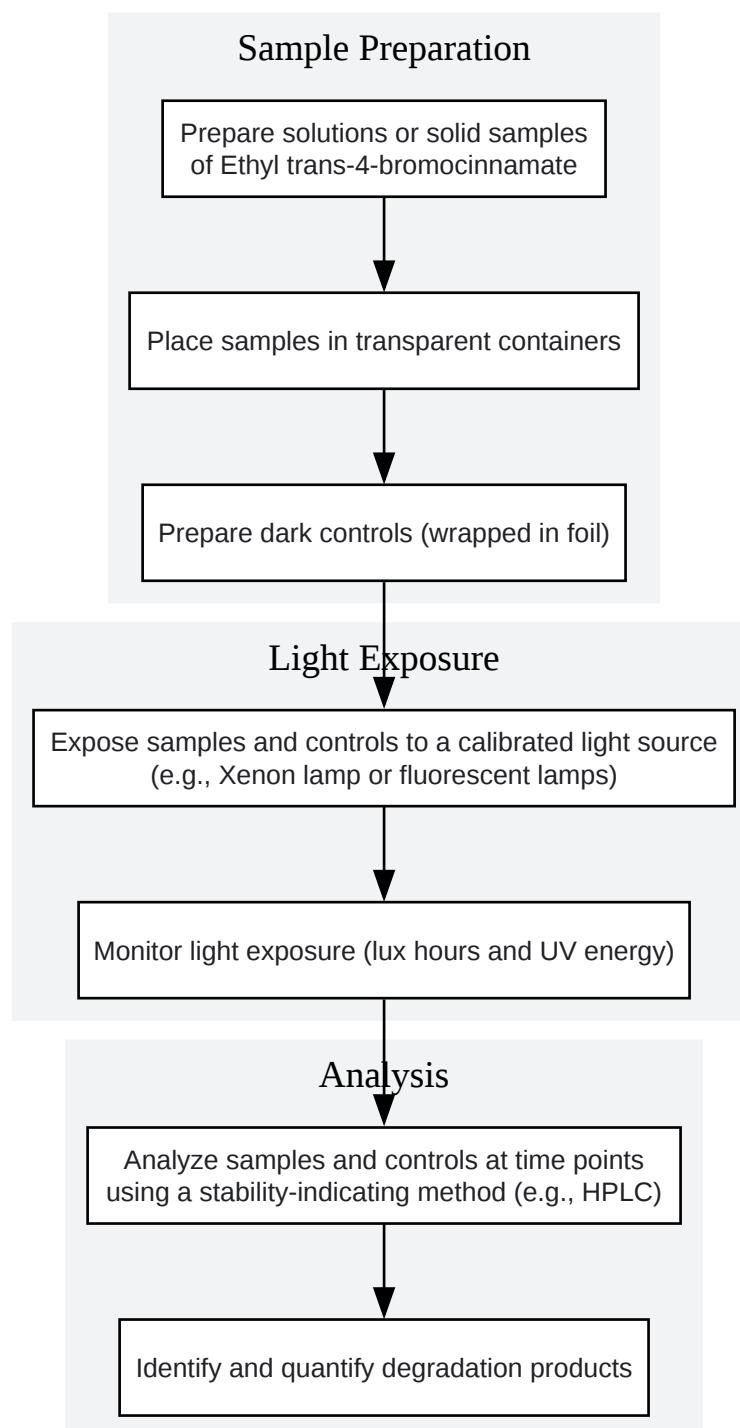
Elevated temperatures can lead to the thermal degradation of **Ethyl trans-4-bromocinnamate**. For aromatic esters, a common degradation pathway is the cleavage of the ester linkage. Non-isothermal decomposition studies of cinnamic acid have been conducted, providing insights into its thermal stability and decomposition kinetics.^[6]

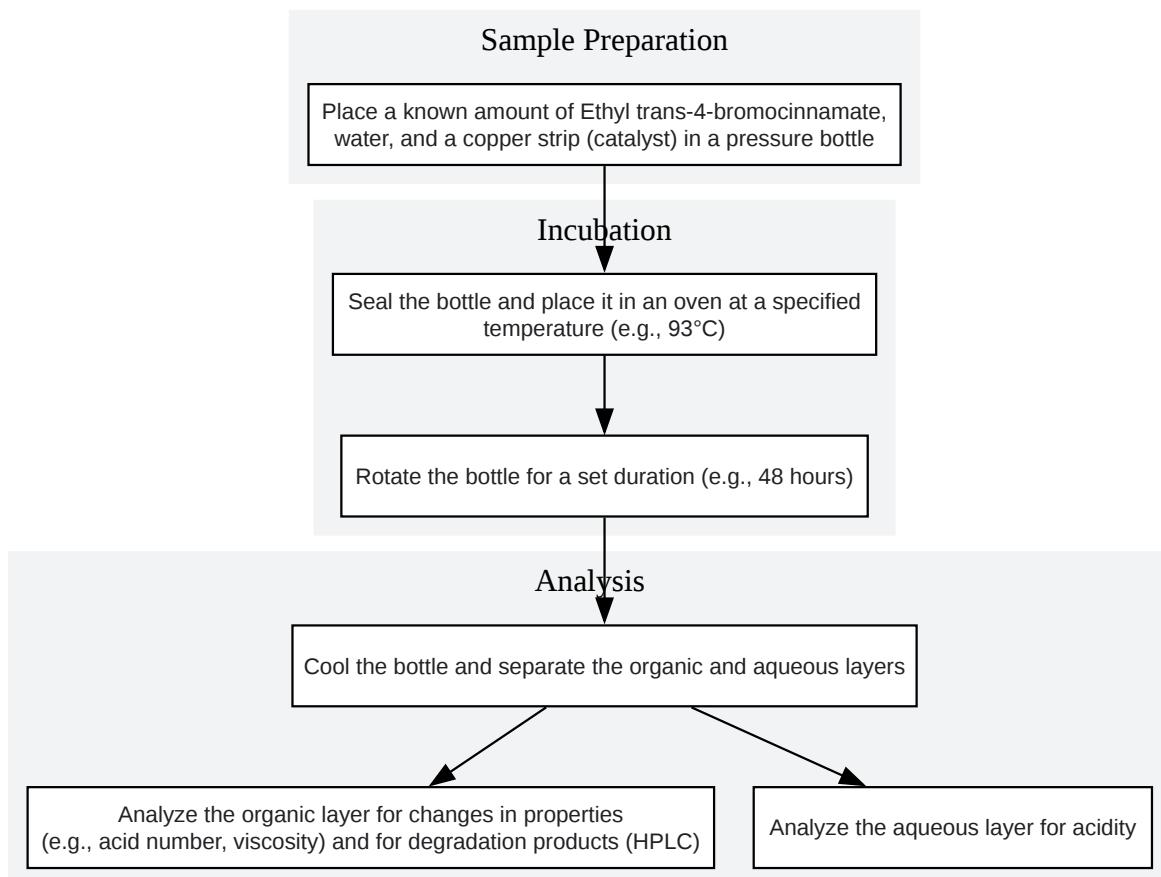
Potential Degradation Pathways

Based on the known reactivity of cinnamate esters, the following degradation pathways are anticipated for **Ethyl trans-4-bromocinnamate**. A visual representation of these pathways is provided in the diagram below.

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **Ethyl trans-4-bromocinnamate**.


Experimental Protocols for Stability Assessment


To experimentally determine the stability of **Ethyl trans-4-bromocinnamate**, standardized protocols should be followed. These "forced degradation" studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Photostability Testing (ICH Q1B Guideline)

The International Council for Harmonisation (ICH) Q1B guideline provides a framework for photostability testing.

Experimental Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl trans-4-bromocinnamate 98 24393-53-1 [sigmaaldrich.com]
- 2. Ethyl trans-4-Bromocinnamate | C11H11BrO2 | CID 688115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Stability and Storage of Ethyl trans-4-bromocinnamate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151989#stability-and-storage-conditions-for-ethyl-trans-4-bromocinnamate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com